4-methyl-N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
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Overview
Description
4-methyl-N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The trifluoromethyl groups contribute to its unique chemical properties, such as increased lipophilicity and metabolic stability.
Mechanism of Action
Target of Action
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used extensively in promoting organic transformations .
Mode of Action
It can be inferred from related compounds that one of the key features of these molecules is their ability to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the nf-κb pathway , which plays a crucial role in immune responses, inflammation, and cancer.
Pharmacokinetics
The presence of the trifluoromethyl groups in the molecule could potentially influence its pharmacokinetic properties, as these groups are known to have strong electron-withdrawing effects .
Result of Action
Related compounds have been found to have significant effects on various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that compounds with similar structures have been used as organocatalysts in organic chemistry . They have the ability to activate substrates and subsequently stabilize partially developing negative charges in the transition states employing explicit double hydrogen bonding .
Molecular Mechanism
It is known that similar compounds have the ability to activate substrates and subsequently stabilize partially developing negative charges in the transition states .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are usually introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, although these reactions are typically less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Organolithium or Grignard reagents for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-methyl-N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl groups enhance the compound’s ability to interact with biological targets, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its stability and lipophilicity make it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique physical properties.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide: shares similarities with other trifluoromethyl-substituted thiazoles, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both trifluoromethyl groups and the thiazole ring enhances its stability, lipophilicity, and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-methyl-N,2-bis[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F6N2OS/c1-10-15(16(28)27-14-7-3-6-13(9-14)19(23,24)25)29-17(26-10)11-4-2-5-12(8-11)18(20,21)22/h2-9H,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZXGPBQVAEOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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